2-(4-ethylpiperazin-1-yl)-1-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone dioxalate 2-(4-ethylpiperazin-1-yl)-1-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone dioxalate
Brand Name: Vulcanchem
CAS No.: 1051931-25-9
VCID: VC4845440
InChI: InChI=1S/C20H26FN3O.2C2H2O4/c1-4-22-9-11-23(12-10-22)14-20(25)17-13-15(2)24(16(17)3)19-8-6-5-7-18(19)21;2*3-1(4)2(5)6/h5-8,13H,4,9-12,14H2,1-3H3;2*(H,3,4)(H,5,6)
SMILES: CCN1CCN(CC1)CC(=O)C2=C(N(C(=C2)C)C3=CC=CC=C3F)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Molecular Formula: C24H30FN3O9
Molecular Weight: 523.514

2-(4-ethylpiperazin-1-yl)-1-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone dioxalate

CAS No.: 1051931-25-9

Cat. No.: VC4845440

Molecular Formula: C24H30FN3O9

Molecular Weight: 523.514

* For research use only. Not for human or veterinary use.

2-(4-ethylpiperazin-1-yl)-1-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone dioxalate - 1051931-25-9

Specification

CAS No. 1051931-25-9
Molecular Formula C24H30FN3O9
Molecular Weight 523.514
IUPAC Name 2-(4-ethylpiperazin-1-yl)-1-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone;oxalic acid
Standard InChI InChI=1S/C20H26FN3O.2C2H2O4/c1-4-22-9-11-23(12-10-22)14-20(25)17-13-15(2)24(16(17)3)19-8-6-5-7-18(19)21;2*3-1(4)2(5)6/h5-8,13H,4,9-12,14H2,1-3H3;2*(H,3,4)(H,5,6)
Standard InChI Key OKPJGXGILZGCDK-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)CC(=O)C2=C(N(C(=C2)C)C3=CC=CC=C3F)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Introduction

Chemical Nomenclature and Structural Features

Systematic IUPAC Name

The systematic name 2-(4-ethylpiperazin-1-yl)-1-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone dioxalate reflects its molecular architecture :

  • Core structure: A pyrrole ring substituted at positions 1, 2, and 5 with a 2-fluorophenyl group, methyl groups, and an ethanone moiety.

  • Piperazine substitution: A 4-ethylpiperazine group at the ethanone's β-position.

  • Counterion: Two oxalic acid molecules forming a dioxalate salt.

Molecular Formula and Weight

  • Free base: C19H24FN3O\text{C}_{19}\text{H}_{24}\text{FN}_3\text{O}

  • Dioxalate salt: C19H24FN3O2(C2H2O4)\text{C}_{19}\text{H}_{24}\text{FN}_3\text{O} \cdot 2(\text{C}_2\text{H}_2\text{O}_4)

  • Molecular weight:

    Free base:329.41g/molDioxalate salt:329.41+2(90.03)=509.47g/mol\text{Free base}: 329.41 \, \text{g/mol} \\ \text{Dioxalate salt}: 329.41 + 2(90.03) = 509.47 \, \text{g/mol}

The calculation aligns with analogous pyrrole-piperazine derivatives .

Synthesis and Structural Analogues

Synthetic Pathways

The synthesis likely follows a multi-step protocol involving:

  • Pyrrole core formation: Condensation of 2-fluoroaniline with acetylacetone derivatives to yield 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole .

  • Ethanone functionalization: Chlorination at the pyrrole's 3-position using agents like POCl3_3, followed by nucleophilic substitution with 4-ethylpiperazine .

  • Salt formation: Reaction of the free base with oxalic acid in a 1:2 molar ratio to precipitate the dioxalate .

Example Reaction Scheme:

C12H12FN1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole+C2H2Cl2OChloroacetyl chlorideC14H12ClFNO2-Chloro-1-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone\underset{\text{1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole}}{\text{C}_{12}\text{H}_{12}\text{FN}} + \underset{\text{Chloroacetyl chloride}}{\text{C}_2\text{H}_2\text{Cl}_2\text{O}} \rightarrow \underset{\text{2-Chloro-1-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone}}{\text{C}_{14}\text{H}_{12}\text{ClFNO}} C14H12ClFNO+C6H14N24-EthylpiperazineC19H24FN3O+HCl\text{C}_{14}\text{H}_{12}\text{ClFNO} + \underset{\text{4-Ethylpiperazine}}{\text{C}_6\text{H}_{14}\text{N}_2} \rightarrow \text{C}_{19}\text{H}_{24}\text{FN}_3\text{O} + \text{HCl}

Structural Analogues

  • IU1 (PubChem CID 675434): Shares the pyrrole-ethanone core but substitutes pyrrolidine for piperazine .

  • 2-Chloro-1-(1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone (CAS 304685-89-0): Demonstrates the versatility of halogen intermediates in piperazine coupling .

Physicochemical Properties

Solubility and Stability

  • Solubility: The dioxalate salt enhances water solubility compared to the free base due to ionic interactions. Estimated solubility: >50 mg/mL in aqueous buffers .

  • Stability: Likely stable under refrigerated conditions (2–8°C) but susceptible to hydrolysis at extreme pH (>10 or <2) .

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (DMSO-d6d_6):

    • Pyrrole protons: δ 6.72 (s, 1H, C4-H) .

    • Piperazine protons: δ 2.30–3.40 (m, 8H, piperazine-CH2_2), δ 1.17 (t, 3H, CH2_2CH3_3) .

    • Fluorophenyl protons: δ 7.18–7.32 (m, 4H, aromatic) .

Mass Spectrometry

  • ESI-MS: Predicted m/zm/z for [M+H]+^+: 330.2 (free base), 510.5 (dioxalate) .

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